molecular formula C15H13BrClNO4S B2456549 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid CAS No. 1214820-90-2

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid

Cat. No.: B2456549
CAS No.: 1214820-90-2
M. Wt: 418.69
InChI Key: ZDPOBRPTAWHTMQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid is an organic compound that features both bromine and chlorine substituents on a phenyl ring, along with a sulfonylamino group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid typically involves multi-step organic reactions. One common method includes the following steps:

    Nitration: The starting material, 4-bromophenylamine, undergoes nitration to introduce a nitro group.

    Reduction: The nitro group is then reduced to an amine.

    Sulfonylation: The amine is reacted with a sulfonyl chloride to introduce the sulfonylamino group.

    Coupling: The sulfonylated amine is then coupled with 4-chlorophenylacetic acid under appropriate conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the sulfonylamino group.

    Substitution: Halogen atoms (bromine and chlorine) can be substituted with other groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while substitution reactions can introduce various functional groups.

Scientific Research Applications

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein binding.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid involves its interaction with molecular targets such as enzymes or receptors. The sulfonylamino group can form hydrogen bonds with active sites, while the bromine and chlorine atoms may participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    2-[(4-bromophenyl)sulfonylamino]-3-phenylpropanoic Acid: Lacks the chlorine substituent.

    2-[(4-chlorophenyl)sulfonylamino]-3-(4-bromophenyl)propanoic Acid: The positions of bromine and chlorine are reversed.

    2-[(4-bromophenyl)sulfonylamino]-3-(4-fluorophenyl)propanoic Acid: Contains a fluorine atom instead of chlorine.

Uniqueness

The unique combination of bromine and chlorine substituents in 2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic Acid provides distinct chemical properties, such as specific reactivity patterns and binding affinities. This makes it a valuable compound for targeted applications in research and industry.

Properties

IUPAC Name

2-[(4-bromophenyl)sulfonylamino]-3-(4-chlorophenyl)propanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13BrClNO4S/c16-11-3-7-13(8-4-11)23(21,22)18-14(15(19)20)9-10-1-5-12(17)6-2-10/h1-8,14,18H,9H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDPOBRPTAWHTMQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)NS(=O)(=O)C2=CC=C(C=C2)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13BrClNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

418.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.